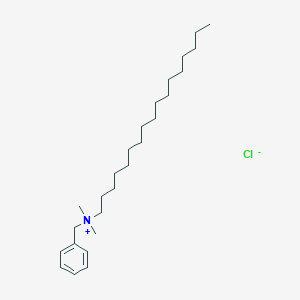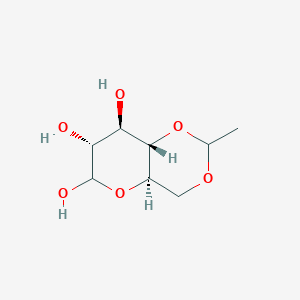
5-Methyl-3-(methylsulfanyl)-1-phenyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-3-(methylsulfanyl)-1-phenyl-1H-pyrazole, also known as MPTP, is a chemical compound used in scientific research for its ability to selectively destroy dopaminergic neurons in the brain. This compound has been widely studied for its potential use in Parkinson's disease research, as it can induce a Parkinson's-like syndrome in animals.
Wirkmechanismus
The mechanism of action of 5-Methyl-3-(methylsulfanyl)-1-phenyl-1H-pyrazole involves the conversion of the compound into a toxic metabolite, MPP+, in the brain. MPP+ selectively targets and destroys dopaminergic neurons, leading to a Parkinson's-like syndrome.
Biochemical and Physiological Effects:
5-Methyl-3-(methylsulfanyl)-1-phenyl-1H-pyrazole has been shown to have several biochemical and physiological effects on the brain. The compound selectively destroys dopaminergic neurons, leading to a decrease in dopamine levels in the brain. This can result in motor impairments and other Parkinson's-like symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
5-Methyl-3-(methylsulfanyl)-1-phenyl-1H-pyrazole has several advantages for use in lab experiments. The compound is highly selective for dopaminergic neurons, making it a valuable tool for studying Parkinson's disease. However, 5-Methyl-3-(methylsulfanyl)-1-phenyl-1H-pyrazole also has several limitations, including its toxicity and potential for inducing Parkinson's-like symptoms in animals.
Zukünftige Richtungen
There are several future directions for research involving 5-Methyl-3-(methylsulfanyl)-1-phenyl-1H-pyrazole. One potential area of study is the development of new treatments for Parkinson's disease using 5-Methyl-3-(methylsulfanyl)-1-phenyl-1H-pyrazole as a tool for drug discovery. Another potential area of study is the use of 5-Methyl-3-(methylsulfanyl)-1-phenyl-1H-pyrazole in understanding the underlying mechanisms of Parkinson's disease and developing new therapies based on this knowledge. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-Methyl-3-(methylsulfanyl)-1-phenyl-1H-pyrazole on the brain.
Synthesemethoden
The synthesis of 5-Methyl-3-(methylsulfanyl)-1-phenyl-1H-pyrazole involves the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (5-Methyl-3-(methylsulfanyl)-1-phenyl-1H-pyrazole) with sodium sulfide in the presence of methanol. This reaction results in the formation of 5-Methyl-3-(methylsulfanyl)-1-phenyl-1H-pyrazole, which can then be purified using various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
5-Methyl-3-(methylsulfanyl)-1-phenyl-1H-pyrazole has been extensively used in scientific research as a tool to study Parkinson's disease. The compound selectively destroys dopaminergic neurons in the brain, which is a hallmark of Parkinson's disease. This makes 5-Methyl-3-(methylsulfanyl)-1-phenyl-1H-pyrazole a valuable tool for studying the disease and developing potential treatments.
Eigenschaften
CAS-Nummer |
18714-79-9 |
|---|---|
Produktname |
5-Methyl-3-(methylsulfanyl)-1-phenyl-1H-pyrazole |
Molekularformel |
C11H12N2S |
Molekulargewicht |
204.29 g/mol |
IUPAC-Name |
5-methyl-3-methylsulfanyl-1-phenylpyrazole |
InChI |
InChI=1S/C11H12N2S/c1-9-8-11(14-2)12-13(9)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI-Schlüssel |
QSGILSOOCDLMOY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=CC=CC=C2)SC |
Kanonische SMILES |
CC1=CC(=NN1C2=CC=CC=C2)SC |
Synonyme |
5-METHYL-3-METHYLTHIO-1-PHENYL-1H-PYRAZOLE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



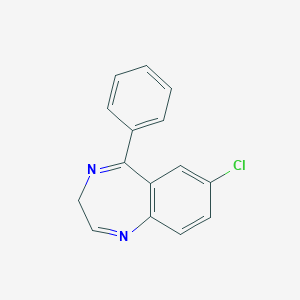

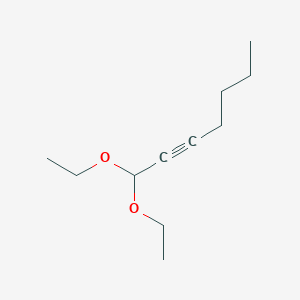
![Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-](/img/structure/B92150.png)
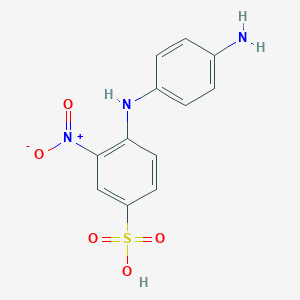

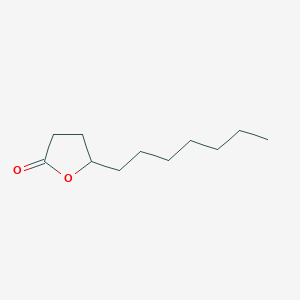
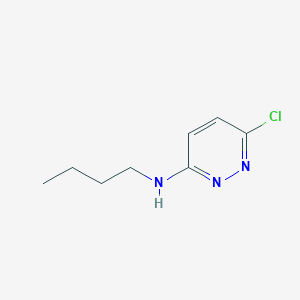

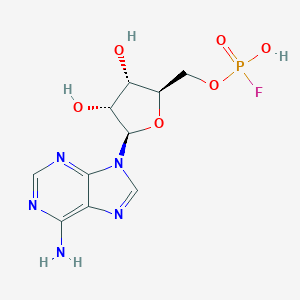
![Spiro[5.5]undecane](/img/structure/B92164.png)

